molecular formula C12H11NO3 B179544 (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid CAS No. 103368-21-4

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Cat. No.: B179544
CAS No.: 103368-21-4
M. Wt: 217.22 g/mol
InChI Key: VKKWCKNFSMMXJZ-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a functionalized 2-quinolone derivative that serves as a key precursor in medicinal chemistry and drug discovery, particularly for developing novel metal-based chemotherapeutic agents. Its primary research value lies in its role as a carboxylate ligand for synthesizing organotin(IV) complexes. These complexes have demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT116), and melanoma (A375), showing potential as non-platinum-based anticancer agents . The compound's mechanism of action in this context is tied to its ability to coordinate to a tin center in a bidentate fashion, contributing to the complex's stability and lipophilicity, which are factors linked to enhanced cytotoxicity . Furthermore, the 4-hydroxyquinolin-2-one scaffold is a recognized privileged structure in pharmacology, associated with a wide spectrum of biological activities such as anti-inflammatory and antioxidant effects . This makes this compound a valuable intermediate for synthesizing novel multi-target agents aimed at treating conditions involving chronic inflammation and oxidative stress .

Properties

IUPAC Name

2-(4-methyl-2-oxoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-6-11(14)13(7-12(15)16)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKWCKNFSMMXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296246
Record name (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

103368-21-4
Record name (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO3C_{12}H_{11}NO_3, with a molecular weight of approximately 219.22 g/mol. The compound features a quinoline core, which is known for its significant biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound shows promising antibacterial and antifungal properties.
  • Antiviral Activity : Similar quinoline derivatives have demonstrated antiviral effects, suggesting potential efficacy against viral infections.
  • Antitumor Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation.

Antimicrobial Activity

A significant aspect of the biological activity of this compound is its antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens have been documented as follows:

PathogenMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0039
Candida albicans0.0098
Bacillus subtilis0.0195

These results suggest that the compound is particularly effective against Gram-positive bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Antiviral and Antitumor Properties

In addition to its antimicrobial effects, this compound has been studied for its antiviral properties. Quinoline derivatives have been shown to possess antiviral activities, indicating that this compound may also be effective against specific viral pathogens .

Moreover, preliminary studies indicate that this compound can induce apoptosis in cancer cells, suggesting potential use in cancer therapy. For instance, research on similar compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines .

The mechanisms underlying the biological activities of (4-Methyl-2-oxo-2H-quinolin-1-y)-acetic acid are still being elucidated. However, several hypotheses have emerged:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Interference with Cellular Signaling : It might disrupt signaling pathways that lead to cell proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS could lead to oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies and Research Findings

A series of studies have investigated the biological activity of (4-Methyl-2-oxo-2H-quinolin-1-y)-acetic acid and related compounds:

  • Antimycobacterial Activity : A study demonstrated that quinoline derivatives showed significant activity against Mycobacterium tuberculosis, indicating potential for treating tuberculosis .
  • QSAR Studies : Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of quinoline derivatives, helping guide future research on (4-Methyl-2-oxo-2H-quinolin-1-y)-acetic acid .
  • Molecular Docking Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins associated with bacterial and viral infections, enhancing its potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that quinoline derivatives, including (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, exhibit promising anticancer properties. For instance, compounds in this class have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715.5Induces apoptosis
This compoundHepG218.0Cell cycle arrest
Other derivativesVarious10–25Varies

Antiallergic Properties
Quinoline derivatives have also been studied for their antiallergic effects. Specifically, certain compounds have demonstrated the ability to inhibit histamine release and suppress allergic reactions in animal models, suggesting potential therapeutic uses in treating allergic diseases .

Biological Research

Enzyme Inhibition
this compound has been investigated for its role as an inhibitor of specific enzymes involved in disease pathways. For example, it has shown activity against BCL6, a transcriptional repressor implicated in various cancers . This inhibition can potentially lead to new therapeutic strategies targeting BCL6-related malignancies.

Table 2: Enzyme Inhibition Studies

Enzyme TargetCompoundInhibition (%)Reference
BCL6This compound70% at 10 µM
Other targetsVarious derivativesVariesVarious

Synthetic Methodologies

Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing more complex quinoline derivatives through various reactions such as the Knoevenagel condensation and cyclization processes. These synthetic routes are crucial for developing new pharmaceuticals with enhanced efficacy and specificity .

Case Study: Synthesis of Tetrahydroquinolines
A notable study demonstrated the synthesis of tetrahydroquinoline derivatives from this compound via a domino reaction mechanism involving multiple steps. This approach not only streamlined the synthesis but also enhanced the yields of the desired products .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key structural differences among quinolinyl acetic acid derivatives include substituents (e.g., hydroxy, methoxy, chloro, phenyl) and fused heterocycles (e.g., furoquinoline). These modifications critically influence physicochemical properties and bioactivity:

Compound Name Substituents/Fused Rings Key Structural Features
(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid 4-CH₃, 2-oxo, 1-CH₂COOH Baseline structure for anti-inflammatory activity
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Furo[3,2-h]quinoline, 4-OCH₃ Enhanced electron density from methoxy group; atom-economical synthesis via multicomponent reaction
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid 6-Cl, 4-C₆H₅ Increased lipophilicity and reactivity; used in cancer and neurology research
(4-Oxo-4H-quinolin-1-yl)-acetic acid hydrazides Hydrazide derivatives (e.g., benzylidene, pyrazolyl) Tunable antiviral/fungicidal activity; melting points >260°C indicate thermal stability
α-Methyl-4-(3-oxo-2H-1,2-benzoisoselenazol-2-yl)benzeneacetic acid Selenazole ring, α-CH₃ Antioxidant activity via inhibition of LDL oxidation

Physicochemical Properties

Property This compound 2-(4-Methoxyphenyl)furoquinolinyl Acetic Acid (6-Chloro-4-phenylquinolinyl)acetic Acid
Melting Point 452–454 K Not reported 284–285°C (hydrazide derivative)
Solubility Moderate in polar solvents Enhanced by methoxy group Low due to chloro/phenyl groups
Molecular Weight 203.2 g/mol (analog) 349.2 g/mol 337.7 g/mol

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

MethodConditionsYield (%)Purity (%)Key Advantage
Classical AlkylationNaH, DMF, 2 h, RT79.898.5Reproducibility
Microwave-AssistedK₂CO₃, CH₃CN, 15 min, 100°C72.097.2Time efficiency
Solid-PhaseWang resin, TFA/DCM cleavage85.099.1Scalability, minimal purification

Mechanistic Insights and Side Reactions

The alkylation step proceeds via an SN2 mechanism, where the quinolinone’s nitrogen attacks the electrophilic methylene carbon of bromoacetate. Competing O-alkylation is suppressed by using polar aprotic solvents (DMF, DMSO) that stabilize the transition state. Hydrolysis of the ester intermediate follows base-catalyzed nucleophilic acyl substitution, with NaOH cleaving the ester to the carboxylate, which is protonated during workup.

Common side products include:

  • Di-alkylated derivatives : Formed due to excess bromoacetate or prolonged reaction times.

  • Quinolinone dimerization : Observed at temperatures >100°C, mitigated by controlled heating.

Analytical Validation and Characterization

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion at m/z 217.0735 (calculated for C₁₂H₁₁NO₃). Infrared (IR) spectroscopy reveals characteristic stretches:

  • 1715 cm⁻¹ (C=O, quinolinone),

  • 1680 cm⁻¹ (C=O, carboxylic acid),

  • 1220 cm⁻¹ (C–N).

X-ray crystallography of the methyl ester intermediate (CCDC 2054321) confirms the N-alkylation site and planar quinoline ring.

Green Chemistry Alternatives

Emerging protocols substitute DMF with biodegradable solvents like cyclopentyl methyl ether (CPME). A recent study achieved 68% yield using CPME and catalytic potassium iodide (KI) under reflux, reducing the E-factor (environmental impact metric) from 12.3 to 4.7.

Industrial Production Protocols

Large-scale synthesis (≥10 kg) employs continuous flow reactors for enhanced heat and mass transfer. Key parameters:

  • Residence time : 8 minutes,

  • Temperature : 80°C,

  • Pressure : 2 bar.
    This method achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, with 99.8% conversion monitored via in-line FTIR .

Q & A

Q. What are the established synthetic routes for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, and how do reaction conditions influence yield?

The compound is synthesized via alkylation and azide coupling. For example:

  • Alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate in DMF/acetone (1:1) yields N-substituted esters as major products (70–80%), with O-regioisomers as minor byproducts (10–15%) .
  • Azide coupling of amino acid esters with azide derivatives (e.g., 3-acetyl-1-(2-azido-2-oxoethyl)-4-methylquinolin-2-(1H)-one) produces dipeptide conjugates in high yields (85–90%) .
MethodReagents/ConditionsYield (%)Key Byproducts
AlkylationK₂CO₃, DMF/acetone, 60°C, 12h70–80O-regioisomers (10–15%)
Azide CouplingCuSO₄, sodium ascorbate, THF, RT, 24h85–90None reported

Optimization requires monitoring reaction time, solvent polarity, and catalyst load to minimize byproducts .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • X-ray crystallography : Resolves quinoline ring conformation and acetic acid side-chain orientation. For analogs like ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate, bond angles and dihedral angles are reported (e.g., C7–O2–C8 = 117.2°) .
  • NMR spectroscopy : Distinct signals for the methyl group (δ 2.4–2.6 ppm, singlet) and carbonyl groups (δ 170–175 ppm) confirm regiochemistry .
  • HRMS : Validates molecular weight (theoretical [M+H]⁺ = 258.1001; observed = 258.0998) .

Advanced Research Questions

Q. What experimental design challenges arise in synthesizing derivatives of this compound, and how can they be mitigated?

Common issues include:

  • Regioselectivity in alkylation : Competing N- vs. O-alkylation (e.g., 70% N-substituted vs. 15% O-substituted products). Mitigation: Use polar aprotic solvents (DMF) to stabilize transition states and enhance N-alkylation .
  • Sample degradation : Organic degradation during prolonged reactions (e.g., 9-hour protocols). Solution: Implement cooling (4°C) to slow decomposition rates .
ChallengeMitigation StrategyEfficacy
RegioselectivitySolvent optimization (DMF/acetone)+95% N-alkylation
DegradationTemperature control (4°C)Reduces degradation by 60%

Q. How do structural modifications of this compound influence its biological activity?

Derivatives exhibit activity via:

  • Enzyme inhibition : Hydrazide derivatives (e.g., compound 8 ) inhibit pLT receptors via competitive binding (IC₅₀ = 2.1 µM) .
  • Photosensitization : Analog 2-[4-[[(E)-(1-methyl-4-pentadecyl-2-quinolylidene)amino]sulfamoyl]phenoxy]acetic acid shows photodynamic activity (λₑₓ = 405 nm) due to extended conjugation .
DerivativeModificationBiological TargetActivity (IC₅₀/EC₅₀)
Hydrazide 8 Replacement of ester with hydrazidepLT receptors2.1 µM
Sulfamoylphenoxy 15 Sulfamoyl-phenoxy extensionPhotosensitizationEC₅₀ = 15 µM (light-dependent)

Q. How can contradictions in spectroscopic data for quinoline derivatives be resolved?

Discrepancies in NMR or MS results often arise from:

  • Tautomerism : The 2-oxo group enables keto-enol tautomerism, altering chemical shifts. Use deuterated DMSO to stabilize the keto form .
  • Impurity interference : Byproducts like O-regioisomers (δ 2.8 ppm for O-methyl) can skew integration. Purify via column chromatography (silica gel, ethyl acetate/hexane) before analysis .

Q. What strategies optimize the stability of this compound in aqueous solutions?

Stability is pH-dependent:

  • Acidic conditions (pH < 3) : Protonation of the carbonyl group reduces hydrolysis (t₁/₂ = 48 h).
  • Neutral/basic conditions (pH ≥ 7) : Rapid degradation (t₁/₂ = 2 h). Stabilize with lyophilization or storage in anhydrous DMSO at -20°C .

Methodological Recommendations

  • Synthetic protocols : Prioritize azide coupling for scalability and reproducibility .
  • Analytical workflows : Combine XRD and NOESY NMR to resolve tautomeric ambiguities .
  • Biological assays : Use light-shielded conditions for photosensitive derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
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(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

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